![molecular formula C22H28N2O3S B2802342 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-71-2](/img/structure/B2802342.png)
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule featuring a blend of bicyclic and pyrrolidine structures. With its intricate and specific structure, it has become a focal point in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of both aromatic and non-aromatic systems within its structure adds a layer of chemical versatility, allowing it to engage in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is typically achieved through multi-step organic synthesis. The synthetic route often begins with the formation of the azabicyclo[3.2.1]octane core, which is then further functionalized through a series of reactions including acylation, sulfonation, and cyclization. The critical steps generally involve:
Formation of the azabicyclo[3.2.1]octane ring system via an intramolecular cyclization.
Introduction of the 4-(isopropylthio)phenyl group through a Friedel-Crafts acylation.
Final functionalization to obtain the pyrrolidine-2,5-dione structure.
Industrial Production Methods
On an industrial scale, the production of such a compound would necessitate optimized reaction conditions to ensure high yield and purity. This involves precise control over temperature, pressure, and pH, along with the utilization of high-efficiency catalysts and solvents. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups or to alter its oxidation state.
Reduction: : Reduction reactions may be used to modify its chemical structure or to reduce double bonds.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Typical reagents involved in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: include halogens for halogenation reactions or nucleophiles like amines.
Major Products
The primary products formed from these reactions vary based on the specific conditions employed but often include:
Hydroxylated derivatives from oxidation reactions.
Reduced bicyclic systems.
Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Acts as a potential ligand in biochemical assays to study enzyme and receptor interactions.
Medicine: : Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: : Employed in the development of novel materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound is deeply rooted in its ability to interact with biological macromolecules. It often exerts its effects by:
Binding to specific receptors or enzymes, altering their activity.
Modulating signaling pathways within cells.
Inhibiting or activating molecular targets, such as neurotransmitter transporters or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,5S)-8-(2-(4-(methylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Differentiated by the presence of a methylthio group instead of an isopropylthio group.
1-((1R,5S)-8-(2-(4-(ethylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Contains an ethylthio group, offering a slight variation in chemical reactivity and biological activity.
Uniqueness
What sets 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its isopropylthio substituent, which provides unique steric and electronic properties. This uniqueness affects its binding affinity, selectivity, and overall biological efficacy, making it a compound of high interest for further study and application.
That's a lot to unpack, right? It's fascinating how one compound can have such a complex and varied role in science and industry
Propiedades
IUPAC Name |
1-[8-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)28-19-7-3-15(4-8-19)11-22(27)23-16-5-6-17(23)13-18(12-16)24-20(25)9-10-21(24)26/h3-4,7-8,14,16-18H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQWVRKUYVKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
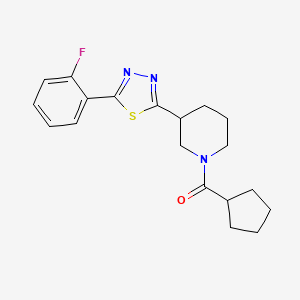
![4-({6-bromo-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)

![1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2802266.png)
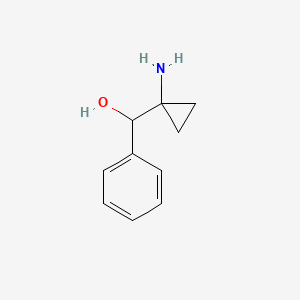
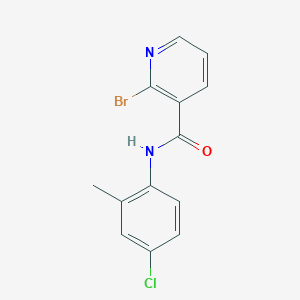
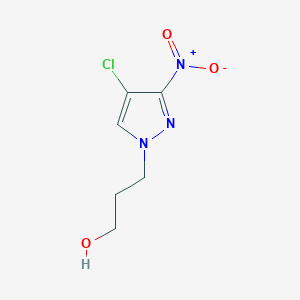
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)
![N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802275.png)
![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)

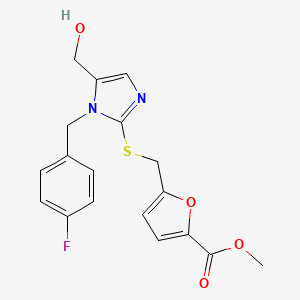
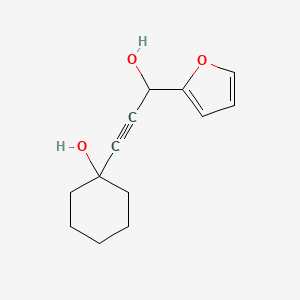
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
